molecular formula C19H23N7 B2888864 4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-5,6-dimethylpyrimidine CAS No. 2380143-19-9

4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-5,6-dimethylpyrimidine

Cat. No.: B2888864
CAS No.: 2380143-19-9
M. Wt: 349.442
InChI Key: UFFPKBGWYXAQHH-UHFFFAOYSA-N
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Description

4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-5,6-dimethylpyrimidine is a complex organic compound that features a unique structure combining pyrazolo[1,5-a]pyrazine and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-5,6-dimethylpyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-5,6-dimethylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting biological processes like cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-5,6-dimethylpyrimidine stands out due to its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development.

Properties

IUPAC Name

2-cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-13-14(2)21-12-22-18(13)24-7-9-25(10-8-24)19-17-11-16(15-3-4-15)23-26(17)6-5-20-19/h5-6,11-12,15H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFPKBGWYXAQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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